molecular formula C21H22ClN5O3S B3002667 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-16-8

5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3002667
CAS No.: 887220-16-8
M. Wt: 459.95
InChI Key: GEBNFFYPHZXCLB-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative with a complex heterocyclic core. Its structure features:

  • A 4-(2-hydroxyethyl)piperazinyl moiety at the benzylic position, enhancing solubility via the hydroxyethyl group while retaining piperazine’s capacity for hydrogen bonding.
  • A furan-2-yl substituent at C2, introducing aromaticity with oxygen’s electronegativity, which may influence electronic distribution and binding affinity.

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolines and thiazolo-triazoles) exhibit antitumor, antidepressant, and antimicrobial activities . Its synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization .

Properties

IUPAC Name

5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3S/c22-15-5-2-1-4-14(15)17(26-9-7-25(8-10-26)11-12-28)18-20(29)27-21(31-18)23-19(24-27)16-6-3-13-30-16/h1-6,13,17,28-29H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBNFFYPHZXCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features multiple functional groups that contribute to its biological activity:

  • Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Piperazine moiety : Known for its role in enhancing pharmacological properties.
  • Furan and thiazole rings : Implicated in various biological activities due to their electron-rich nature.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study conducted by Eren et al. (2023) demonstrated that similar thiazolo-triazole derivatives showed potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific signaling pathways associated with tumor growth was highlighted, showing promise against various cancer types.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)0.25Apoptosis induction
A549 (lung cancer)0.45Cell cycle arrest
HeLa (cervical cancer)0.30Inhibition of proliferation

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The selectivity for COX-II over COX-I was particularly noted, suggesting a favorable safety profile.

Compound IC50 (µM) Selectivity Index
5-((2-Chlorophenyl)...0.52 (COX-II)10.73
Celecoxib (standard)0.78 (COX-II)9.51

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • COX Enzyme Inhibition : It selectively inhibits COX-II, reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle in cancerous cells, preventing their replication.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Models : A preclinical model using MCF-7 cells showed a significant reduction in tumor size when treated with the compound over a four-week period.
  • Inflammation Model in Rats : In an induced inflammation model, rats treated with the compound exhibited a marked decrease in edema compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula (if available) Notable Properties/Activities Reference
Target Compound 2-Chlorophenyl, 4-(2-hydroxyethyl)piperazinyl, furan-2-yl, hydroxyl Not explicitly provided Inferred: Potential CNS/antimicrobial
5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl C₂₈H₃₁ClN₆O₃S Higher lipophilicity (ethoxy/methoxy groups) [1]
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)thiazole Fluorophenyl (×3), methyl, pyrazoline-thiazole hybrid C₂₆H₁₈F₃N₅S Isostructural; planar conformation [2]
1-[(Aryl)thioacetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolines Thienyl, chlorophenyl, thioacetyl C₁₆H₁₃ClN₄OS₂ (example) Enhanced electronic diversity (sulfur) [3]
5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Chlorobenzyl, chlorophenyl, tetrazole C₁₆H₁₃Cl₂N₃OS Tetrazole core (acidic NH) [4]
2-[5-(4-Methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methyl-benzothiazole Methoxyphenyl, phenyl, methyl-benzothiazole C₂₄H₂₀N₂OS Antitumor/antidepressant activities [5]

Key Findings:

The 4-(2-hydroxyethyl)piperazinyl group enhances water solubility relative to the 4-ethoxy-3-methoxyphenyl group in [1], which is more lipophilic . Furan-2-yl (oxygen-containing) vs. thienyl (sulfur-containing) in [3]: Furan’s electronegativity may improve dipole interactions, whereas thienyl’s larger atomic radius could enhance π-π stacking .

Heterocyclic Core Variations: The thiazolo[3,2-b][1,2,4]triazole core in the target compound is distinct from pyrazoline-thiazole hybrids in [2] and tetrazole derivatives in [4]. Triazole-thiazole systems are associated with kinase inhibition, while tetrazoles are known for metabolic stability .

Pharmacological Implications :

  • Compounds with methoxy/ethoxy groups (e.g., [1]) often exhibit prolonged half-lives due to reduced oxidative metabolism.
  • Fluorophenyl-substituted analogs (e.g., [2]) show enhanced bioavailability and blood-brain barrier penetration .
  • The target’s hydroxyl group at C6 may enable hydrogen bonding with enzymatic targets, similar to the acidic NH in tetrazoles .

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